Thiofen-carboxamiden
Thiophene carboxamides are a class of organic compounds that possess both thiophene and carboxamide functional groups. These molecules exhibit unique chemical properties due to the conjugation between the thiophene ring and the amide group, making them highly versatile for various applications in pharmaceuticals, agrochemicals, and materials science. The presence of the thione moiety confers potential nucleophilic reactivity, while the amide functionality introduces electron-withdrawing effects that can influence solubility and stability.
In the pharmaceutical industry, thiophene carboxamides have been explored for their ability to modulate biological activities through interactions with specific enzymes or receptors. Their structural diversity allows for fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Additionally, these compounds often exhibit excellent water solubility and stability under physiological conditions, making them suitable candidates for drug development.
In agrochemical applications, thiophene carboxamides can serve as herbicides or fungicides due to their broad-spectrum efficacy against various plant pathogens. The dual functionality provides both steric hindrance and electronic effects that enhance herbicidal activity by disrupting the growth processes of unwanted vegetation.
Overall, the multifaceted nature of thiophene carboxamides makes them valuable intermediates in the synthesis of more complex molecules, offering a wide range of possibilities for innovation across multiple industries.

Structuur | Chemische naam | CAS | MF |
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2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide | 524924-26-3 | C10H6Cl2N2OS |
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ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate | 565207-41-2 | C12H15ClN2O4S |
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2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide | 893645-26-6 | C12H12N2O2S |
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2-(2-Chloroacetamido)-5-phenylthiophene-3-carboxamide | 554440-03-8 | C13H11ClN2O2S |
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2-(2-cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | 383379-31-5 | C12H13N3O2S |
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N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | 796106-52-0 | C11H13ClN2O2S |
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N-(2-chloroacetyl)thiophene-2-carboxamide | 851176-02-8 | C7H6ClNO2S |
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N-(pyrimidin-2-yl)-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide | 438018-70-3 | C14H9N3O2S2 |
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2-Amino-N-(2-furylmethyl)thiophene-3-carboxamide | 588693-19-0 | C10H10N2O2S |
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N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide | 314768-41-7 | C17H14N2OS |
Gerelateerde literatuur
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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